molecular formula C7H15NO B2544454 Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine CAS No. 2230798-77-1

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine

Cat. No. B2544454
CAS RN: 2230798-77-1
M. Wt: 129.203
InChI Key: VBXWUFKPEPBSHG-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine, also known as REL-1017, is a novel compound that has been developed for the treatment of depression and other mood disorders. This molecule belongs to the class of compounds known as NMDA receptor modulators, which have been shown to have potential therapeutic effects in various neurological and psychiatric conditions.

Scientific Research Applications

Medicinal Chemistry and Drug Development

“Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine” exhibits potential as a drug candidate due to its stereochemical arrangement and functional groups. Researchers explore its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceuticals. The compound’s chiral center may influence its pharmacological activity, making it an interesting lead compound for further investigation .

Antiviral Agents

Given the urgent need for effective antiviral drugs, scientists investigate compounds like “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine.” Its structural features could inhibit viral replication or entry. Computational studies and in vitro assays help identify potential antiviral mechanisms, making it a promising area of research .

Catalysis and Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. Researchers explore its use as a chiral ligand or catalyst in chemical reactions. By leveraging its stereochemistry, they aim to create enantiomerically pure products, essential in drug synthesis and fine chemical manufacturing .

Natural Product Synthesis

Natural products often contain complex, chiral motifs. “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine” could serve as a building block for synthesizing natural products or their analogs. Researchers investigate its compatibility with various reaction conditions to access diverse chemical structures .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. The compound’s unique stereochemistry may contribute to host-guest interactions, self-assembly, or molecular recognition. Researchers study its behavior in complex environments, such as inclusion complexes or coordination assemblies .

Materials Science

The compound’s rigid, chiral framework could find applications in materials science. Scientists investigate its potential as a chiral dopant in liquid crystals, a component in organic semiconductors, or a building block for functional materials. Understanding its properties aids in designing innovative materials .

These applications highlight the versatility and scientific significance of “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine.” Further research will uncover additional uses and refine our understanding of its properties . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

2-[(2R,3R)-3-methyloxolan-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXWUFKPEPBSHG-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine

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